2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a nitrophenylsulfanyl group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Similar compounds with indole and benzimidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation and microbial infections .
Mode of Action
This interaction can inhibit or enhance the target’s activity, resulting in a therapeutic effect .
Biochemical Pathways
This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Similar compounds have shown various biological activities, including anti-inflammatory, antimicrobial, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways .
Preparation Methods
The synthesis of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylsulfonyl-2-nitrophenylsulfanyl chloride with 1-(4-phenylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex molecules, serving as a building block for various chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their core structure and specific biological targets.
Phenylpiperazine derivatives: These compounds share the phenylpiperazine moiety but may lack the nitrophenylsulfanyl group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-29(26,27)16-7-8-18(17(13-16)22(24)25)28-14-19(23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSTYASUFZVXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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